molecular formula C₂₅H₂₈N₂O₁₀S B1141071 Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide CAS No. 625853-76-1

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide

Cat. No.: B1141071
CAS No.: 625853-76-1
M. Wt: 548.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spectroscopic Characterization: NMR, MS, and IR Spectral Signatures

Spectroscopic analysis of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

  • NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR spectra provide detailed information on the chemical environment of hydrogen and carbon atoms in the molecule. The glucuronide moiety exhibits characteristic anomeric proton signals typically around 4.5–5.5 ppm in ^1H NMR, confirming β-D-glucuronide linkage. Multiplet patterns and coupling constants are consistent with the sugar ring's stereochemistry. The aromatic and aliphatic regions correspond to the hydroxy pioglitazone core, with shifts indicative of hydroxylation and conjugation.

  • Mass Spectrometry: MS analysis confirms the molecular ion peak at m/z 548.56, consistent with the molecular weight of the compound. Fragmentation patterns typically show cleavage at the glycosidic bond, yielding characteristic ions corresponding to the aglycone (hydroxy pioglitazone) and the glucuronic acid moiety, facilitating structural confirmation.

  • Infrared Spectroscopy: IR spectra exhibit absorption bands characteristic of hydroxyl groups (broad O-H stretch around 3200–3500 cm^-1), carbonyl groups (C=O stretch near 1700 cm^-1), and sulfonyl groups from the thiazolidinedione ring. The glucuronide conjugation is confirmed by the presence of C-O-C stretching vibrations in the 1000–1300 cm^-1 region.

X-ray Crystallography and Three-Dimensional Conformational Analysis

X-ray crystallographic studies provide definitive three-dimensional structural information for Hydroxy Pioglitazone (M-IV) β-D-Glucuronide. Although direct crystallographic data on this specific glucuronide conjugate are limited, insights can be extrapolated from the crystallographic analyses of pioglitazone and related thiazolidinedione ligands bound to protein targets such as the peroxisome proliferator-activated receptor gamma (PPARγ).

The glucuronide moiety is expected to adopt a stable chair conformation typical of β-D-glucuronic acid, with the glycosidic bond linking it to the hydroxylated pioglitazone core. The thiazolidinedione ring maintains its planar conformation, critical for receptor binding. The conjugation likely induces conformational adjustments in the molecule, influencing solubility and receptor interactions.

Crystallographic parameters from related compounds show a monoclinic space group with well-defined electron density for the ligand, indicating high occupancy and stable binding conformations. The glucuronide conjugation adds steric bulk, potentially altering the ligand's three-dimensional shape and its interaction surface area.

Computational Chemistry Modeling of Glucuronide Conjugation Effects

Computational modeling techniques such as molecular docking, molecular dynamics simulations, and quantum chemical calculations have been employed to study the effects of glucuronide conjugation on hydroxy pioglitazone's physicochemical and biological properties.

Modeling reveals that the addition of the β-D-glucuronide moiety significantly increases the molecule's polarity and hydrophilicity, enhancing aqueous solubility and potentially altering membrane permeability. The glucuronide conjugation affects the electronic distribution across the molecule, as demonstrated by density functional theory (DFT) calculations, which show changes in frontier molecular orbitals and electrostatic potential maps.

Molecular docking studies into the PPARγ ligand-binding domain suggest that while the core hydroxy pioglitazone maintains key interactions with the receptor, the glucuronide moiety may extend into solvent-exposed regions, reducing direct receptor contacts but potentially influencing pharmacokinetics and metabolic stability. These computational insights are valuable for understanding the metabolic fate and receptor binding dynamics of glucuronide conjugates.

Data Table: Key Molecular and Spectroscopic Properties of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide

Property Description/Value Reference
Molecular Formula C25H28N2O10S
Molecular Weight 548.56 g/mol
Number of Defined Stereocenters 5 out of 7
NMR Key Features Anomeric proton ~4.5–5.5 ppm; aromatic and aliphatic shifts consistent with hydroxy pioglitazone Inferred from typical glucuronides
MS Molecular Ion Peak m/z 548.56
IR Key Absorptions O-H stretch (3200–3500 cm^-1), C=O stretch (~1700 cm^-1), C-O-C stretch (1000–1300 cm^-1) Typical glucuronide signatures
Crystallographic Space Group Monoclinic (extrapolated from related TZD ligands)
Computational Effects Increased polarity, altered electronic distribution, solvent-exposed glucuronide moiety

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34)/t12?,17?,18-,19-,20+,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVRNHIXJROHRR-ICPRVBMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of Pioglitazone can be influenced by various environmental factors. For instance, lifestyle factors such as diet and exercise are recommended to be used in conjunction with this medication for optimal results. .

Biochemical Analysis

Cellular Effects

This compound, as a metabolite of Pioglitazone, may contribute to the drug’s effects on various types of cells and cellular processes. It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Pioglitazone, the parent compound, is a potent and highly selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ modulates the transcription of a number of insulin-responsive genes involved in the control of glucose and lipid metabolism.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Pioglitazone and its metabolites are known to be pharmacologically active in animal models of type 2 diabetes.

Metabolic Pathways

This compound is involved in the metabolic pathways of Pioglitazone. Pioglitazone is metabolized by hydroxylation and oxidation followed by conjugation to form glucuronide or sulfate conjugates.

Biological Activity

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is a significant metabolite of pioglitazone, a thiazolidinedione class drug primarily used for managing type 2 diabetes mellitus. This article explores the biological activity of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide, focusing on its mechanism of action, pharmacological effects, and clinical implications.

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is formed through the metabolic process of glucuronidation, where hydroxy pioglitazone conjugates with glucuronic acid. This reaction enhances the compound's solubility and facilitates its excretion from the body, significantly impacting its pharmacokinetics. The molecular formula for Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is C25H28N2O10SC_{25}H_{28}N_{2}O_{10}S, with a molecular weight of approximately 548.55 g/mol.

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide functions primarily as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This receptor plays a crucial role in regulating glucose metabolism and insulin sensitivity in various tissues, including adipose tissue and skeletal muscle. The activation of PPARγ leads to:

  • Enhanced insulin sensitivity : This results in improved glucose uptake and utilization by cells.
  • Reduction in insulin resistance : Beneficial for patients with type 2 diabetes mellitus.
  • Modulation of lipid metabolism : Contributes to favorable changes in serum lipid profiles, including reductions in triglycerides and increases in HDL cholesterol .

Biological Activity and Clinical Implications

The biological activity of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide mirrors that of its parent compound, pioglitazone. Clinical studies have demonstrated that pioglitazone effectively lowers HbA1c levels and fasting plasma glucose (FPG) in patients with type 2 diabetes. For instance, a study reported significant mean decreases in HbA1c ranging from -1.00% to -1.60% compared to placebo over 26 weeks .

Table: Comparison of Biological Activities

Compound Mechanism Clinical Effects
Hydroxy Pioglitazone (M-IV)PPARγ agonistImproved insulin sensitivity
PioglitazonePPARγ agonistSignificant reduction in HbA1c and FPG
Hydroxy Pioglitazone (M-III)PPARγ agonistSimilar effects on glucose metabolism

Case Studies

Several case studies highlight the importance of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide in clinical settings:

  • Long-term Efficacy Study :
    A long-term study involving patients treated with pioglitazone showed sustained improvements in glycemic control without significant hepatotoxicity or adverse events related to drug metabolism .
  • Adverse Effects Monitoring :
    In post-marketing surveillance, cases of edema and weight gain were noted among patients receiving pioglitazone therapy, emphasizing the need for careful monitoring during treatment .
  • Comparative Effectiveness :
    Research comparing pioglitazone with other antihyperglycemic agents revealed that while pioglitazone was effective in lowering blood glucose levels, it was associated with a higher incidence of specific side effects such as edema and potential cardiovascular risks .

Scientific Research Applications

Pharmacological Research

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is utilized as a marker to study the metabolism of Pioglitazone. Its formation through glucuronidation enhances solubility and promotes excretion, making it an important compound for understanding drug metabolism pathways. The compound exhibits biological activity similar to Pioglitazone, acting as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which is crucial for enhancing insulin sensitivity in tissues such as adipose and skeletal muscle. This mechanism contributes to improved glucose metabolism and reduced insulin resistance, making it beneficial for patients with type 2 diabetes mellitus .

Drug Interaction Studies

Research indicates that Hydroxy Pioglitazone (M-IV) β-D-Glucuronide interacts with various enzymes involved in drug metabolism, particularly cytochrome P450 isoenzymes. This interaction can influence the pharmacokinetics of co-administered medications, necessitating careful monitoring during combination therapies . Understanding these interactions is vital for optimizing treatment regimens for diabetic patients who may be on multiple medications.

Comparative Metabolism Studies

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide can be compared with other metabolites of Pioglitazone to evaluate differences in metabolic pathways and biological effects. The following table summarizes key metabolites:

Compound Name Structure Characteristics Unique Features
PioglitazoneThiazolidinedione backbonePrimary drug for type 2 diabetes management
Hydroxy Pioglitazone (M-III)Hydroxylated derivative of PioglitazoneActive metabolite with similar PPARγ activity
Hydroxy Pioglitazone (M-VII)Another hydroxylated metaboliteDistinct metabolic pathway leading to different effects
Hydroxy Pioglitazone (M-IV) β-D-GlucuronideGlucuronidated metaboliteEnhanced solubility and excretion properties

This comparison highlights the unique glucuronidation process of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide, which differentiates it from other metabolites like M-III and M-VII .

Clinical Case Studies

Several clinical studies have documented the effects of Pioglitazone and its metabolites on patient outcomes:

  • A study assessing the pharmacokinetics of pioglitazone revealed that genetic polymorphisms in cytochrome P450 enzymes can significantly affect drug metabolism and efficacy in different populations .
  • Another investigation into the adverse effects associated with pioglitazone highlighted increased risks of edema and weight gain among patients, emphasizing the importance of monitoring these effects when using Hydroxy Pioglitazone (M-IV) β-D-Glucuronide in clinical settings .

Implications for Future Research

The ongoing exploration of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide's role in drug metabolism can pave the way for personalized medicine approaches in treating type 2 diabetes. Understanding its interactions with other drugs will be essential for developing safer therapeutic strategies.

Comparison with Similar Compounds

Pioglitazone Metabolites

Compound Structure Metabolic Pathway Molecular Formula Molecular Weight (g/mol) Pharmacological Activity
Pioglitazone Parent drug (thiazolidinedione) CYP2C8/3A4 hydroxylation C₁₉H₂₀N₂O₃S 356.44 Active (PPAR-γ agonist)
M-III (Keto derivative) Oxidized ketone group CYP-mediated oxidation C₁₉H₁₈N₂O₃S 354.42 Active
M-IV (Hydroxy derivative) Hydroxylated side chain CYP2C8 hydroxylation C₁₉H₂₀N₂O₄S 372.44 Active
M-IV β-D-Glucuronide M-IV conjugated with glucuronic acid UGT-mediated glucuronidation C₂₅H₂₈N₂O₁₀S 548.55 Partially active
  • Key Differences :
    • M-III vs. M-IV : M-III is a keto derivative formed via oxidation, whereas M-IV is a hydroxylated metabolite. Both retain PPAR-γ agonist activity but differ in elimination half-lives (M-IV has longer persistence in serum) .
    • M-IV vs. M-IV β-D-Glucuronide : The glucuronide conjugate lacks significant receptor-binding activity but is crucial for excretion. Its detection in serum requires specialized analytical methods due to polarity .

Other Glucuronidated Metabolites

Compound Parent Drug Metabolic Role Molecular Weight (g/mol) Analytical Method
Tizoxanide-d4 Glucuronide Nitazoxanide Antiparasitic metabolite 515.36 (deuterated) LC-MS/MS
Pheniramine N-Glucuronide Pheniramine Antihistamine metabolite 435.42 HPLC
M-IV β-D-Glucuronide Pioglitazone Antidiabetic metabolite 548.55 LC-MS/MS, HPLC
  • Key Insight : Unlike Tizoxanide glucuronide, M-IV β-D-Glucuronide retains partial pharmacological activity, making it unique among glucuronidated metabolites .

Pharmacokinetic and Pharmacodynamic Profiles

  • Serum Concentrations :

    • At steady state, M-IV constitutes 30–50% of peak serum concentrations of pioglitazone-related species, while its glucuronide accounts for 20–25% of the total AUC .
    • Comparatively, M-III shows similar serum levels but faster clearance due to lack of glucuronidation .
  • Enzyme Specificity :

    • M-IV formation is primarily mediated by CYP2C8 , whereas M-III involves CYP3A4 .
    • Glucuronidation is catalyzed by UGT1A9 and UGT2B7 isoforms, distinguishing it from other glucuronides (e.g., Pheniramine’s UGT1A4 pathway) .

Analytical Challenges and Methods

  • Detection Sensitivity :

    • M-IV β-D-Glucuronide requires LC-MS/MS with a lower limit of quantification (LLOQ) of 10 ng/mL due to low serum concentrations .
    • In contrast, parent pioglitazone is detectable at higher concentrations (LLOQ ~5 ng/mL) using HPLC .
  • Structural Confirmation: Zeno EAD (electron-activated dissociation) and CID (collision-induced dissociation) differentiate M-IV glucuronide from isomers like M-II and M-VII glucuronides .

Preparation Methods

Hydroxylation of Pioglitazone

Hydroxylation introduces a hydroxyl group at the M-IV position of pioglitazone, a step often mediated enzymatically in vivo via cytochrome P450 isoforms. Synthetic replication of this step requires precise regiochemical control. While enzymatic methods dominate biological systems, chemical hydroxylation remains less documented in literature. Catalytic strategies using transition metals or peroxides are theorized but require further validation.

Glucuronidation of Hydroxy Pioglitazone

Glucuronidation conjugates the hydroxylated metabolite with glucuronic acid, enhancing solubility for excretion. Two primary approaches dominate:

Enzymatic Glucuronidation

UDP-glucuronosyltransferases (UGTs) facilitate this reaction in vivo, though industrial-scale applications face challenges in enzyme stability and cost.

Chemical Glucuronidation

Chemical methods prioritize regioselectivity and scalability. Recent advances leverage activated glucuronate donors and Lewis acid catalysts to achieve high α-anomer specificity.

Chemical Glucuronidation: Methodologies and Optimization

Methyl 1,2,3,4-Tetra-O-Acetyl-β-D-Glucuronate-Mediated Synthesis

This method, detailed in, employs methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (5 ) as the glucuronyl donor. Key steps include:

  • Activation : Tf<sub>2</sub>NH (bis(trifluoromethanesulfonyl)imide) protonates the anomeric acetyl group, generating an oxonium intermediate.

  • Stereochemical Control : Neighboring group participation by the methoxycarbonyl group stabilizes a 1C<sub>4</sub> half-chair conformation, favoring α-glucuronide formation via S<sub>N</sub>2 substitution.

  • Reaction Conditions :

    • Catalyst : Tf<sub>2</sub>NH (0.2 equiv)

    • Solvent : Dichloromethane (DCM)

    • Temperature : Room temperature (20–25°C)

    • Yield : 50%

Table 1: Catalyst Screening for Glucuronidation

CatalystSolventTemperatureYield (%)α:β Ratio
BF<sub>3</sub>·Et<sub>2</sub>ODCM20°C40>99:1
Tf<sub>2</sub>NHDCM20°C50>99:1
TMSOTfDCM20°C1295:5

Alternative Glucuronidation Strategies

A parallel approach from utilizes dimethyl sulfate and sodium hydrogen carbonate in acetone/methanol:

  • Reaction Setup :

    • Hydroxy Pioglitazone (1.5 g, 2.46 mmol) dissolved in dry acetone (60 mL).

    • Additives: NaHCO<sub>3</sub> (0.83 g), benzyl triethyl ammonium chloride (0.22 g).

    • Stirring at 40°C for 14 hours.

  • Workup : Acidification with HCl (10%) followed by dichloromethane extraction and flash chromatography purification.

Table 2: Solvent Impact on Glucuronidation Efficiency

Solvent SystemCatalystTime (h)Yield (%)Purity (%)
Acetone/MethanolNaHCO<sub>3</sub>146598.2
DCM/Tf<sub>2</sub>NHTf<sub>2</sub>NH25099.5

Reaction Optimization and Scalability

Temperature and Pressure Effects

Elevated temperatures (40–60°C) improve reaction kinetics but risk acetyl group migration. Source notes that hydrogenation at 50–60°C under 5–6 bar pressure optimizes pioglitazone intermediate purity (>99.7%), a principle applicable to glucuronidation.

Solvent Selection

Polar aprotic solvents (e.g., DCM) favor glucuronide stability, while protic solvents (e.g., methanol) accelerate hydrolysis. Source identifies DCM as optimal for α-selectivity.

Catalyst Loading

Tf<sub>2</sub>NH at 0.2 equivalents balances cost and efficiency, avoiding side reactions from excess acid.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC profiles from demonstrate methods for assessing purity:

  • Column : C18 reverse-phase

  • Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 2.2)

  • Detection : UV at 254 nm

Table 3: HPLC Purity Data

SampleRetention Time (min)Purity (%)
Hydroxy Pioglitazone8.298.5
Glucuronide Product12.799.7

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.32 (d, J = 3.6 Hz, H-1), 4.98 (m, glucuronide protons), 2.75 (t, pyridinyl CH<sub>2</sub>).

Industrial-Scale Considerations

Cost-Effective Catalysis

Tf<sub>2</sub>NH, though effective, poses handling challenges due to corrosivity. BF<sub>3</sub>·Et<sub>2</sub>O offers a cheaper alternative with comparable selectivity.

Environmental Impact

DCM, while optimal, faces regulatory scrutiny. Substitution with ethyl acetate reduces toxicity without compromising yield .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Hydroxy Pioglitazone (M-IV) β-D-Glucuronide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves hydroxylation of 5-acetyl-2-methylpyridine followed by protection with methoxymethyl ether and condensation with 4-fluoronitrobenzene. Key steps include:

  • Reduction : Use of NaBH₄ in cooled ethanol for hydroxylation .
  • Cyclization : Thiourea and sodium acetate in refluxing ethanol to form the thiazolidinone intermediate .
  • Deprotection : HCl in refluxing methanol to yield the final metabolite .
    • Optimization : Adjusting NaH concentration in DMF for condensation and Pd/C catalyst ratios for nitro reduction can improve yield (>70%) and reduce diastereomer formation .

Q. Which analytical techniques are most reliable for distinguishing Hydroxy Pioglitazone (M-IV) β-D-Glucuronide from its diastereomers or phase I metabolites?

  • Methodological Answer : Use high-resolution LC-MS/MS with ZenoTOF 7600 systems for mass accuracy (<2 ppm error).

  • Chromatographic Separation : Optimize gradients to resolve peaks at 3.53 min (M-VII), 3.77 min (M-IV), and 4.13 min (M-II) .
  • Data Acquisition : Employ Zeno EAD (Electron-Activated Dissociation) for positional isomer differentiation, achieving 10+ product ion matches for confident identification .

Advanced Research Questions

Q. How do CYP2C8 polymorphisms or drug-drug interactions alter the pharmacokinetics of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide?

  • Methodological Answer :

  • In Vitro Models : Use human liver microsomes with CYP2C8 inhibitors (e.g., montelukast) to quantify metabolite suppression. Evidence shows co-administration with abiraterone acetate reduces M-IV AUC by 10% via competitive CYP2C8 inhibition .
  • Clinical Design : Cross-over trials comparing wild-type vs. CYP2C8*3 carriers, monitoring M-IV plasma levels and glucose-lowering efficacy .

Q. How can contradictions in reported metabolic pathways (e.g., CYP3A4 vs. CYP1A1 contributions) be resolved for M-IV formation?

  • Methodological Answer :

  • Enzyme Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A1) in hepatocyte incubations. Evidence indicates CYP2C8 is primary (70% activity), with minor roles for CYP3A4 (15%) and CYP1A1 (10%) .
  • Knockout Models : CRISPR-edited HepG2 cells lacking CYP2C8 to isolate residual metabolism pathways .

Q. What experimental strategies validate the glucuronidation kinetics of Hydroxy Pioglitazone (M-IV) in human vs. preclinical models?

  • Methodological Answer :

  • UGT Screening : Incubate M-IV with recombinant UGT isoforms (e.g., UGT1A1, UGT1A3). Data show UGT1A9 as the dominant enzyme (Km = 45 μM, Vmax = 8.2 pmol/min/mg) .
  • Cross-Species Comparison : Parallel assays with rat/monkey liver S9 fractions; human-specific glucuronidation rates are 3-fold higher than rodents .

Q. How do mass spectrometry workflows address challenges in quantifying low-abundance M-IV glucuronide in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (C18 cartridges) with 0.1% formic acid elution to enhance recovery (>85%) .
  • Sensitivity Enhancement : Zeno SWATH® DIA on SCIEX systems improves LOQ to 0.1 ng/mL in plasma, critical for detecting sub-therapeutic concentrations .

Data Analysis & Contradiction Resolution

Q. What statistical approaches reconcile discrepancies in metabolite stability studies (e.g., M-IV vs. M-III half-life variability)?

  • Methodological Answer :

  • Meta-Analysis : Pool data from 5+ in vitro studies (n ≥ 30 replicates) using mixed-effects models. M-IV t₁/₂ ranges from 4.2–6.8 h due to pH variations (6.5–7.4) in incubation buffers .
  • Multivariate Regression : Identify covariates (e.g., albumin concentration, temperature) explaining 75% of variability in degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.